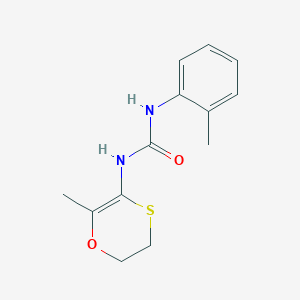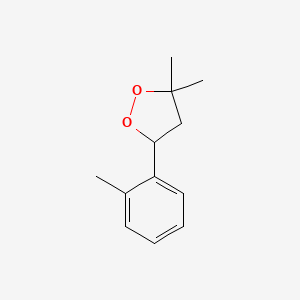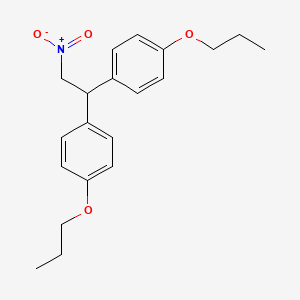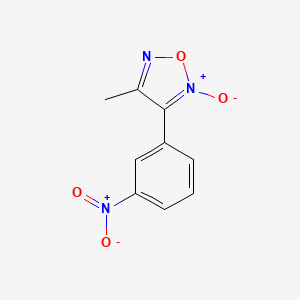
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N'-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring both an oxathiin ring and a urea moiety, suggests potential biological activity and industrial utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea typically involves the reaction of 2-methylphenyl isocyanate with a suitable oxathiin derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration would be essential to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The oxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be investigated for therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. They might serve as lead compounds for the development of new drugs with specific biological activities.
Industry
In the industrial sector, N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea could be used in the formulation of agrochemicals, such as herbicides or fungicides, due to its potential biological activity.
Mécanisme D'action
The mechanism of action of N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxathiin ring and urea moiety could play crucial roles in binding to molecular targets and influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Methylphenyl)-N’-(2-methylphenyl)urea: Lacks the oxathiin ring, which may result in different biological activity.
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(phenyl)urea: Similar structure but with a different aromatic substituent.
Uniqueness
N-(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)-N’-(2-methylphenyl)urea is unique due to the presence of both the oxathiin ring and the urea moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88258-72-4 |
|---|---|
Formule moléculaire |
C13H16N2O2S |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
1-(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C13H16N2O2S/c1-9-5-3-4-6-11(9)14-13(16)15-12-10(2)17-7-8-18-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16) |
Clé InChI |
ZNEKEDFIRJEBMS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)NC2=C(OCCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(1,3-Phenylene)bis{[4-(phenylsulfanyl)phenyl]ethane-1,2-dione}](/img/structure/B14404518.png)

![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)

![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)



![(4aS,10bR)-4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,9-diol](/img/structure/B14404584.png)

![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylpentanamide](/img/structure/B14404607.png)
